2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Preparation Methods
Synthetic Routes: One approach involves starting with 2-(1,3-benzothiazol-2-yl)ethanethioamide and modifying it through various reactions.
Reaction Conditions: These depend on the specific transformations, but they may include cyclizations, substitutions, and oxidations.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: These vary based on the desired transformation.
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in heterocyclic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Possible applications in drug discovery.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart.
Similar Compounds: Other pyrazolo[4,3-c]pyridines or benzothiazole derivatives.
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C23H27N5O2S/c1-15-21-18(14-20(29)27(15)13-7-12-24-16-8-3-2-4-9-16)26-28(22(21)30)23-25-17-10-5-6-11-19(17)31-23/h5-6,10-11,14,16,24,26H,2-4,7-9,12-13H2,1H3 |
InChI Key |
SQFBXIFYINARGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCCNC3CCCCC3)NN(C2=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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